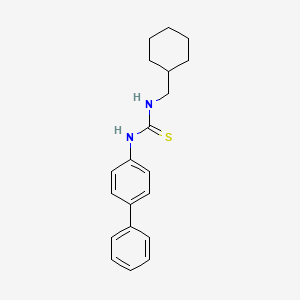

1-(Biphenyl-4-yl)-3-(cyclohexylmethyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

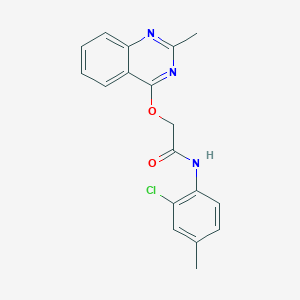

“1-(Biphenyl-4-yl)-3-(cyclohexylmethyl)thiourea” is a chemical compound with the molecular formula C20H24N2S . It is also known by other names such as "Thiourea, N-[1,1’-biphenyl]-4-yl-N’-(cyclohexylmethyl)-" .

Molecular Structure Analysis

The molecular structure of “1-(Biphenyl-4-yl)-3-(cyclohexylmethyl)thiourea” consists of a biphenyl group, a cyclohexylmethyl group, and a thiourea group . The InChI code for this compound is "1S/C20H24N2S/c23-20(21-15-16-7-3-1-4-8-16)22-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h2,5-6,9-14,16H,1,3-4,7-8,15H2,(H2,21,22,23)" .Physical And Chemical Properties Analysis

The molecular weight of “1-(Biphenyl-4-yl)-3-(cyclohexylmethyl)thiourea” is 324.48 g/mol . The compound is a solid at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Applications De Recherche Scientifique

Structural Analysis and Characterization

Regioselectivity in Cyclization Reactions : Thiourea derivatives, such as 1-(Biphenyl-4-yl)-3-(cyclohexylmethyl)thiourea, are studied for their regioselectivity in cyclization reactions. The structural elucidation of these compounds is vital for the development of potential drugs. Modern physical and physico-chemical methods, including NMR spectroscopy and X-ray analysis, are employed to confirm the compounds' structures and understand their regioselectivity in cyclization reactions with α-bromoketone (Perekhoda et al., 2017).

Molecular Structure Determination : The crystal and molecular structure of thiourea derivatives like 1-(Biphenyl-4-yl)-3-(cyclohexylmethyl)thiourea are determined using single crystal X-ray diffraction data. Such studies are crucial in understanding the molecular conformation and spatial arrangement, which are essential for their potential applications (Arslan, Flörke, & Külcü, 2004).

Biological Activity and Molecular Interactions

Enzyme Inhibition and Sensing Probes : Thiourea derivatives exhibit significant potential as enzyme inhibitors and sensing probes for toxic metals like mercury. Studies on unsymmetrical thiourea derivatives have revealed their anti-cholinesterase activity and moderate sensitivity in fluorescence studies for detecting mercury (Rahman et al., 2021).

DNA Binding and Cytotoxicity : The binding interaction between thiourea derivatives and metal ions is explored to understand their potential in DNA binding and cytotoxicity studies. For example, the interaction between metal ions and certain thiourea compounds has been examined using various spectroscopic methods (Ngah et al., 2016).

Synthesis and Methodology

Green Synthesis Methods : Environmentally benign methods are developed for the synthesis of thiourea derivatives, using water and solar thermal energy. Such green synthesis approaches are important in the field of medicinal chemistry, offering safer and more sustainable production methods (Kumavat et al., 2013).

Microwave Irradiation Technique : The application of microwave irradiation techniques in the preparation of thiourea derivatives is explored to improve synthesis efficiency. This method has shown to increase the yield and reduce the reaction time compared to conventional methods (Ahyak et al., 2016).

Propriétés

IUPAC Name |

1-(cyclohexylmethyl)-3-(4-phenylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2S/c23-20(21-15-16-7-3-1-4-8-16)22-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h2,5-6,9-14,16H,1,3-4,7-8,15H2,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJUGGCQTHAYEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=S)NC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-6-Butoxy-2-[(2E,4E,6E)-7-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2680085.png)

![3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2680089.png)

![(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B2680091.png)

![Methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2680104.png)

![7-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2680106.png)

![1-{7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}-4-piperidinecarboxamide](/img/no-structure.png)